molecular formula C22H19NO4 B11968286 2,3-Diphenylpropyl 4-nitrobenzoate CAS No. 6337-74-2

2,3-Diphenylpropyl 4-nitrobenzoate

Cat. No.: B11968286
CAS No.: 6337-74-2
M. Wt: 361.4 g/mol
InChI Key: MLAWFYAMSSNCKR-UHFFFAOYSA-N
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Description

2,3-Diphenylpropyl 4-nitrobenzoate is an organic compound characterized by the presence of two phenyl groups attached to a propyl chain, which is esterified with 4-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpropyl 4-nitrobenzoate typically involves the esterification of 2,3-diphenylpropanol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 2,3-Diphenylpropyl 4-aminobenzoate.

    Substitution: 2,3-Diphenylpropanol and 4-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 2,3-Diphenylpropyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2,3-Diphenylpropyl 3-nitrobenzoate
  • 2,3-Diphenylpropyl 2-nitrobenzoate
  • Benzyl 4-nitrobenzoate

Comparison: 2,3-Diphenylpropyl 4-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate moiety, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for various applications .

Biological Activity

2,3-Diphenylpropyl 4-nitrobenzoate (CAS No. 6337-74-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

PropertyValue
Molecular FormulaC18H18N2O3
Molecular Weight306.35 g/mol
IUPAC NameThis compound
SMILESC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C(=O)O)=C)=C)C(=O)N(=O)=O
InChI KeyQOGLICZBNZREAS-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that nitrobenzoate derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that nitrobenzoate compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Nitrobenzoate compounds have been investigated for their anticancer properties. In vitro studies show that this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For instance, it has been observed to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Antiangiogenic Effects

Recent research has highlighted the antiangiogenic potential of nitrobenzoate derivatives. A specific study on a related compound (X8) demonstrated its ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways. This suggests that this compound may similarly affect angiogenesis, making it a candidate for further investigation in cancer therapies aimed at reducing tumor vascularization .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation necessary for cell division.
  • Disruption of Signaling Pathways : The compound may interfere with pathways critical for cell survival and proliferation, particularly in cancer cells.
  • Interaction with Vascular Endothelial Growth Factor (VEGF) : By affecting VEGF signaling, the compound can inhibit angiogenesis.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound against various pathogens.
    • Method : Disc diffusion method against Staphylococcus aureus and Escherichia coli.
    • Results : Significant inhibition zones were observed, indicating potent antimicrobial activity.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was noted, with IC50 values indicating strong anticancer potential.
  • Antiangiogenic Effects in Zebrafish Model :
    • Objective : To investigate the effects on vascular development.
    • Method : Treatment of zebrafish embryos with the compound followed by imaging and analysis of vascular structures.
    • Results : Impaired formation of intersegmental vessels was observed, supporting its role as an antiangiogenic agent.

Properties

CAS No.

6337-74-2

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

2,3-diphenylpropyl 4-nitrobenzoate

InChI

InChI=1S/C22H19NO4/c24-22(19-11-13-21(14-12-19)23(25)26)27-16-20(18-9-5-2-6-10-18)15-17-7-3-1-4-8-17/h1-14,20H,15-16H2

InChI Key

MLAWFYAMSSNCKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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